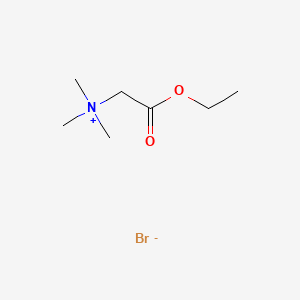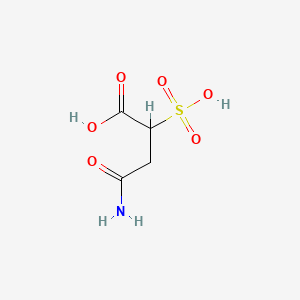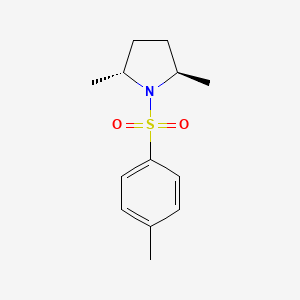
Carbethoxymethyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbethoxymethyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C7H16NO2Br. It is known for its surfactant properties and is used in various applications, including as an antiseptic and in the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbethoxymethyltrimethylammonium bromide can be synthesized through the reaction of trimethylamine with ethyl bromoacetate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with reflux condensers. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion of reactants to the desired product. The final product is then isolated and purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Carbethoxymethyltrimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction typically occurs in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyltrimethylammonium hydroxide.
Oxidation: Oxidation can produce various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction typically yields the corresponding reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Carbethoxymethyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as a surfactant in cell lysis buffers, aiding in the extraction of cellular components.
Medicine: It is used in the formulation of antiseptic solutions and as a preservative in pharmaceutical products.
Industry: It is employed in the production of various industrial chemicals and as an additive in cleaning products
Wirkmechanismus
The mechanism of action of carbethoxymethyltrimethylammonium bromide involves its interaction with cellular membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antiseptic and in the extraction of cellular components. The compound targets the lipid components of the membrane, causing increased permeability and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: A widely used antiseptic and disinfectant.
Tetrabutylammonium Bromide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
Carbethoxymethyltrimethylammonium bromide is unique due to its specific structure, which imparts distinct properties such as higher solubility in organic solvents and specific reactivity in nucleophilic substitution reactions. Its ethoxy group also provides additional functionality compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
60379-56-8 |
|---|---|
Molekularformel |
C7H16BrNO2 |
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TVOREWXXEDDJHQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)












